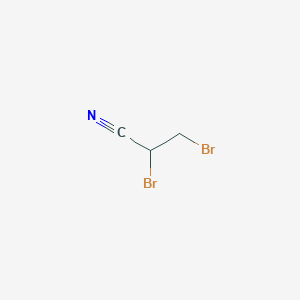
2-hydroxy-dATP
Descripción general
Descripción
2-Hydroxy-2’-deoxyadenosine 5’-triphosphate is an oxidatively damaged nucleotide that arises from the modification of deoxyadenosine triphosphate by reactive oxygen species. This compound is of significant interest due to its role in mutagenesis, carcinogenesis, and aging. It is incorporated into DNA by DNA polymerases, leading to mutations that can have various biological consequences .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Hydroxy-2’-deoxyadenosine 5’-triphosphate can be synthesized by treating deoxyadenosine triphosphate with Fenton-type reagents, such as iron(II) ethylenediaminetetraacetic acid (Fe²⁺-EDTA) and iron(II) nitrilotriacetic acid (Fe²⁺-NTA). These reagents generate hydroxyl radicals that oxidize deoxyadenosine triphosphate to form 2-hydroxy-2’-deoxyadenosine .
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: 2-Hydroxy-2’-deoxyadenosine 5’-triphosphate undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of other oxidized nucleotides.
Common Reagents and Conditions:
Oxidation: Fenton-type reagents (Fe²⁺-EDTA, Fe²⁺-NTA).
Hydrolysis: Enzymatic hydrolysis by MTH1.
Major Products:
Oxidation: Various oxidized nucleotides.
Hydrolysis: 2-Hydroxy-2’-deoxyadenosine monophosphate and diphosphate.
Aplicaciones Científicas De Investigación
2-Hydroxy-2’-deoxyadenosine 5’-triphosphate is used extensively in scientific research due to its role in mutagenesis and DNA repair mechanisms. It is employed in studies investigating the effects of oxidative DNA damage and the mechanisms by which cells repair such damage. Additionally, it serves as a tool to understand the mutagenic potential of oxidized nucleotides and their impact on genetic stability .
Applications in Various Fields:
Chemistry: Used to study the chemical properties and reactivity of oxidized nucleotides.
Biology: Investigates the biological consequences of oxidative DNA damage and the cellular repair mechanisms.
Medicine: Explores the role of oxidative DNA damage in diseases such as cancer and neurodegeneration.
Mecanismo De Acción
2-Hydroxy-2’-deoxyadenosine 5’-triphosphate exerts its effects primarily through its incorporation into DNA by DNA polymerases. This incorporation leads to mispairing and mutations, such as G→T transversions. The compound is recognized and hydrolyzed by the enzyme MutT homolog 1 (MTH1), which prevents its incorporation into DNA and thus mitigates its mutagenic effects .
Molecular Targets and Pathways:
DNA Polymerases: Incorporate 2-hydroxy-2’-deoxyadenosine 5’-triphosphate into DNA.
MTH1: Hydrolyzes the compound to prevent its incorporation and subsequent mutagenesis.
Comparación Con Compuestos Similares
2-Hydroxy-2’-deoxyadenosine 5’-triphosphate is similar to other oxidized nucleotides, such as:
- 8-Hydroxy-2’-deoxyguanosine 5’-triphosphate (8-OH-dGTP)
- 5-Hydroxy-2’-deoxycytidine 5’-triphosphate (5-OH-dCTP)
- 5-Formyl-2’-deoxyuridine 5’-triphosphate (5-CHO-dUTP)
Uniqueness:
Propiedades
IUPAC Name |
[[(2R,3S,5R)-5-(6-amino-2-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N5O13P3/c11-8-7-9(14-10(17)13-8)15(3-12-7)6-1-4(16)5(26-6)2-25-30(21,22)28-31(23,24)27-29(18,19)20/h3-6,16H,1-2H2,(H,21,22)(H,23,24)(H2,18,19,20)(H3,11,13,14,17)/t4-,5+,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOACBPRDWRDEHJ-KVQBGUIXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(NC(=O)N=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(NC(=O)N=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N5O13P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2-hydroxy-dATP | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0059593 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[3-(3-Azidophenyl)propyl]-4-(2-benzhydryloxyethyl)piperazine](/img/structure/B138841.png)









